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Compound of Interest

Compound Name: Pr 104

Cat. No.: B1678026 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hypoxia-selective cytotoxicity of PR-104

and its prominent alternative, Evofosfamide (TH-302). The information presented herein is

supported by experimental data to aid in the evaluation and selection of these agents for

cancer therapy research and development.

Executive Summary
Hypoxia, a common feature of solid tumors, contributes to resistance to conventional cancer

therapies. Hypoxia-activated prodrugs (HAPs) are designed to exploit this tumor

microenvironment by selectively activating in low-oxygen conditions to release potent cytotoxic

agents. This guide focuses on two such HAPs: PR-104 and Evofosfamide (TH-302). Both are

nitrogen mustard prodrugs that induce DNA cross-linking, leading to tumor cell death. However,

they differ in their activation mechanisms, potency, and selectivity, which are critical factors for

their therapeutic application.

Data Presentation: Comparative Cytotoxicity
The following tables summarize the in vitro cytotoxicity of the active forms of PR-104 (PR-

104A) and Evofosfamide (TH-302) in various human cancer cell lines under normoxic (21% O₂)

and hypoxic (<1% O₂) conditions. The Hypoxic Cytotoxicity Ratio (HCR) indicates the

selectivity of the drug for hypoxic cells and is calculated as the ratio of the IC₅₀ (the
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concentration causing 50% inhibition of cell growth) under normoxic conditions to the IC₅₀

under hypoxic conditions.

Table 1: In Vitro Cytotoxicity of PR-104A

Cell Line Cancer Type
IC₅₀ (µM) -
Normoxic

IC₅₀ (µM) -
Hypoxic

Hypoxic
Cytotoxicity
Ratio (HCR)

H460
Non-Small Cell

Lung
7.3 0.51 14.3

SiHa Cervical >100 1.0 >100

HT29 Colorectal 50 0.5 100

PC3 Prostate 7.3 - -

A549
Non-Small Cell

Lung
- - -

MDA-MB-231 Breast - - -

C33A Cervical - - 7

MDA-468 Breast - - 23

Data synthesized from multiple preclinical studies. Note that direct comparison between studies

may be limited by variations in experimental conditions.

Table 2: In Vitro Cytotoxicity of Evofosfamide (TH-302)
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Cell Line Cancer Type
IC₅₀ (µM) -
Normoxic

IC₅₀ (µM) -
Hypoxic
(~0.1% O₂)

Hypoxic
Cytotoxicity
Ratio (HCR)

H460
Non-Small Cell

Lung
>40 <1 >40

HT29 Colorectal >40 <1 >40

PC3 Prostate >40 <1 >40

A549
Non-Small Cell

Lung
>40 <1 >40

MDA-MB-231 Breast >40 <1 >40

FaDu Head and Neck - - -

SiHa Cervical - - -

Data from a study with a panel of 32 human cancer cell lines, where all showed IC₅₀ values

>40 µM under normoxia and significantly increased cytotoxicity under hypoxia.[1]

A head-to-head comparison in papillomavirus-negative head and neck squamous cell

carcinoma (HPV-negative HNSCC) cells indicated that TH-302 has greater potency and

selectivity than PR-104A under hypoxic conditions.[2][3]

Signaling Pathways and Activation Mechanisms
The differential activity of PR-104 and Evofosfamide stems from their distinct activation

pathways.

PR-104 Activation Pathway
PR-104 is a "pre-prodrug" that is systemically converted to its active form, PR-104A.[2] PR-

104A has a dual activation mechanism:

Hypoxia-Selective One-Electron Reduction: In hypoxic environments, PR-104A is reduced by

one-electron reductases, primarily NADPH:cytochrome P450 oxidoreductase (POR), to form

a nitro radical.[2] In the absence of oxygen, this radical is further reduced to cytotoxic
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hydroxylamine (PR-104H) and amine (PR-104M) metabolites, which are potent DNA cross-

linking agents.[2]

Hypoxia-Independent Two-Electron Reduction: PR-104A can also be activated under aerobic

conditions by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[2][4] This pathway bypasses

the oxygen-sensitive intermediate, leading to cytotoxicity in well-oxygenated tissues, which

can contribute to off-target toxicity.[4]
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PR-104 activation pathways.

Evofosfamide (TH-302) Activation Pathway
Evofosfamide's activation is strictly dependent on hypoxia. Under low-oxygen conditions, its 2-

nitroimidazole moiety undergoes a one-electron reduction by cellular reductases.[5] This
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generates a radical anion which, in the absence of oxygen to reverse the reaction, fragments to

release the DNA alkylating agent, bromo-isophosphoramide mustard (Br-IPM).[5]
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Evofosfamide (TH-302) activation pathway.

Experimental Protocols
Detailed methodologies for key experiments cited in the validation of hypoxia-selective

cytotoxicity are provided below.

General Experimental Workflow
The evaluation of hypoxia-activated prodrugs typically follows a structured workflow, from initial

in vitro screening to in vivo efficacy studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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